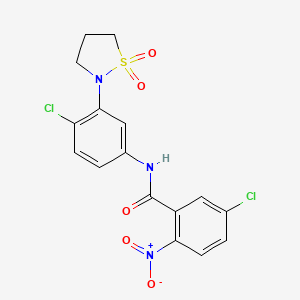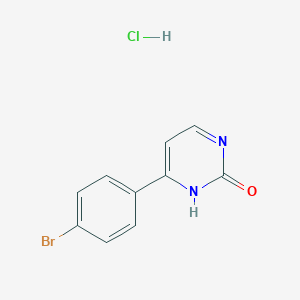
6-(4-Bromofenil)-1H-pirimidin-2-ona; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C10H7BrN2O·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Bromophenyl compounds have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer properties
Mode of Action
Bromophenyl compounds have been known to interact with their targets, leading to changes at the molecular and cellular levels . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Bromophenyl compounds have been associated with various biological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Bromophenyl compounds have been associated with various biological activities, suggesting they may induce changes at the molecular and cellular levels
Análisis Bioquímico
Biochemical Properties
Related compounds such as 4-bromophenylacetic acid have been shown to interact with various enzymes and proteins . The bromophenyl group in these compounds can participate in various biochemical reactions, potentially influencing the function of enzymes and proteins it interacts with .
Cellular Effects
Related compounds have been shown to exhibit cytotoxicity, suggesting that they may influence cell function
Molecular Mechanism
Related compounds have been shown to interact with enzymes and proteins at the molecular level . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
Safety data sheets for related compounds suggest that they are stable under normal conditions
Dosage Effects in Animal Models
The effects of different dosages of 6-(4-Bromophenyl)-1H-pyrimidin-2-one;hydrochloride in animal models have not been reported yet. Related compounds have been shown to exhibit biological activity in animal models
Metabolic Pathways
Related compounds have been shown to be involved in fatty acid metabolism
Transport and Distribution
Related compounds have been shown to be transported and distributed within cells
Subcellular Localization
Related compounds have been shown to localize specifically in mitochondria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with guanidine to form 4-(4-bromophenyl)pyrimidine. This intermediate is then hydrolyzed to yield 4-(4-bromophenyl)pyrimidin-2-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenyl)pyridine
- 4-(4-Bromophenyl)imidazole
- 4-(4-Bromophenyl)triazole
Uniqueness
4-(4-Bromophenyl)pyrimidin-2-ol hydrochloride is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O.ClH/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9;/h1-6H,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNXUQYSYQJEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=O)N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
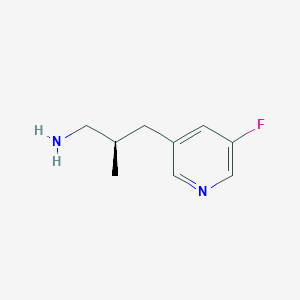
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)
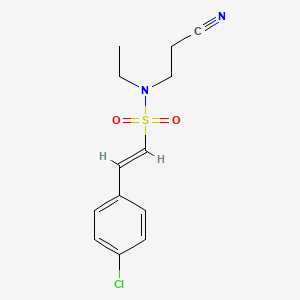
![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)
![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B2497741.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)
![[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine](/img/structure/B2497746.png)
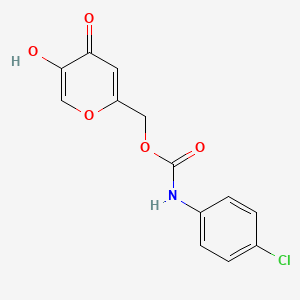

![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

